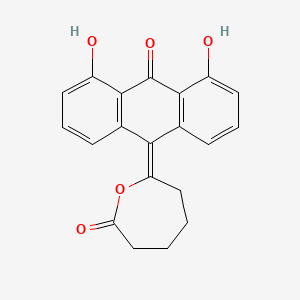
1-(1,3-Dithian-2-YL)decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-YL)decan-2-one is a chemical compound with the molecular formula C14H26OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)decan-2-one can be synthesized through the thioacetalization of carbonyl compounds. The process involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and reusable catalysts such as Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)2]. This method allows for high chemoselectivity and ease of operation without the need for organic solvents .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dithian-2-YL)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides or sulfones, while reduction with H2/Ni can produce the corresponding alcohols .
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-YL)decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-YL)decan-2-one involves its ability to form stable thioacetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the dithiane ring. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. Molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of stable thioacetal products .
Comparación Con Compuestos Similares
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with a six-membered ring containing two sulfur atoms.
1,3-Dithiane-2-ylidene: A derivative with a double bond in the ring structure.
Uniqueness: 1-(1,3-Dithian-2-YL)decan-2-one is unique due to its specific substitution pattern on the dithiane ring, which imparts distinct reactivity and stability compared to other dithiane derivatives. Its ability to form stable thioacetal linkages makes it particularly valuable in synthetic organic chemistry .
Propiedades
Número CAS |
116149-47-4 |
|---|---|
Fórmula molecular |
C14H26OS2 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)decan-2-one |
InChI |
InChI=1S/C14H26OS2/c1-2-3-4-5-6-7-9-13(15)12-14-16-10-8-11-17-14/h14H,2-12H2,1H3 |
Clave InChI |
IXDMBMVZGOIOIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CC1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


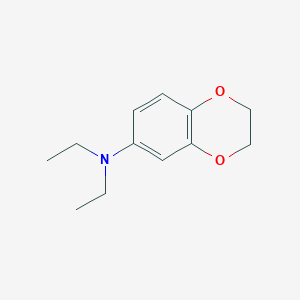
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
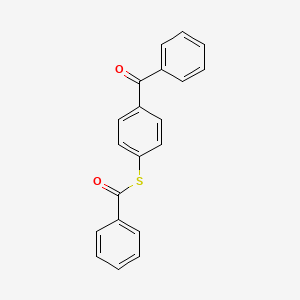

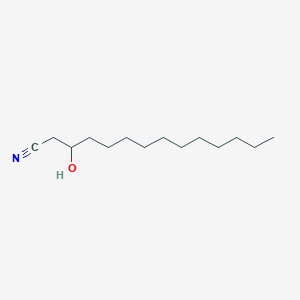
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

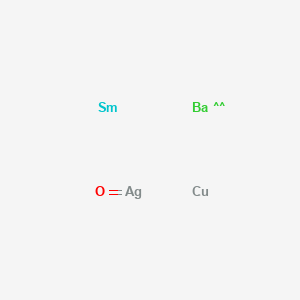
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
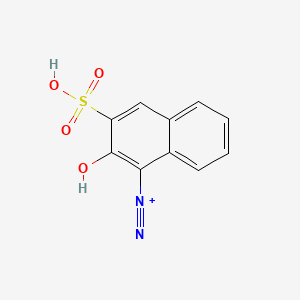


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
